1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol
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Overview
Description
1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to form the benzodiazole derivative. Finally, the benzodiazole derivative is reacted with phenoxypropanol to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETOHYDRAZIDE: Similar structure but with an acetohydrazide group.
MCPA (2-METHYL-4-CHLOROPHENOXYACETIC ACID): A related chlorophenoxy compound used as a herbicide.
Uniqueness
1-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-3-PHENOXYPROPAN-2-OL is unique due to its combination of a benzodiazole ring and phenoxypropanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21ClN2O3 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C23H21ClN2O3/c24-17-10-12-20(13-11-17)29-16-23-25-21-8-4-5-9-22(21)26(23)14-18(27)15-28-19-6-2-1-3-7-19/h1-13,18,27H,14-16H2 |
InChI Key |
OMFYGCNSSNEOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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